molecular formula C26H28N2O3S B11244265 N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11244265
M. Wt: 448.6 g/mol
InChI Key: STPYFQOEBSKAJN-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl group, the introduction of the methanesulfonyl group, and the final coupling with the piperidine carboxamide. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl and methanesulfonyl groups provide versatility in chemical modifications, while the piperidine carboxamide moiety enhances its biological interactions .

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C26H28N2O3S/c1-20-10-5-6-13-23(20)19-32(30,31)28-17-9-14-22(18-28)26(29)27-25-16-8-7-15-24(25)21-11-3-2-4-12-21/h2-8,10-13,15-16,22H,9,14,17-19H2,1H3,(H,27,29)

InChI Key

STPYFQOEBSKAJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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